N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
The compound "N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" is a structurally complex molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl (CH3CON-) group linked to an amine (NH2). Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and properties of closely related acetamides, which can be extrapolated to understand the compound of interest.
Synthesis Analysis
The synthesis of related acetamide compounds has been explored in the literature. While the exact synthesis of "N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" is not detailed, the methodologies used for similar compounds involve the formation of amide bonds and the introduction of substituents on the aromatic rings. The synthesis likely involves multiple steps, including acylation reactions and the formation of heterocyclic rings through condensation processes. The precise conditions, such as solvents, catalysts, and temperatures, would need to be optimized for the target molecule.
Molecular Structure Analysis
The molecular structure of acetamides can be elucidated using various spectroscopic techniques and theoretical calculations. For instance, the related compound 2-phenyl-N-(pyrazin-2-yl)acetamide has been studied using X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopies, in combination with density functional theory (DFT) calculations . These methods provide detailed information on the geometrical parameters, which are found to be in agreement with the XRD data. The stability of the molecule, hyper-conjugative interactions, and charge delocalization can be analyzed using natural bond orbital (NBO) analysis. Additionally, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis can reveal information about charge transfer within the molecule .
Chemical Reactions Analysis
The reactivity of acetamide compounds can be inferred from their molecular structure and electronic properties. The presence of electron-withdrawing or electron-donating substituents on the aromatic rings can influence the reactivity of the amide bond and the overall molecule. The HOMO-LUMO gap is a critical factor that determines the chemical stability and reactivity of a molecule. A smaller gap usually indicates a more reactive molecule, which is more likely to participate in chemical reactions. The specific reactivity patterns of "N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" would depend on its electronic structure and the nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamides are influenced by their molecular structure and intermolecular interactions. For example, the crystal structures of related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, are stabilized by a network of hydrogen bonds and halogen-arene interactions . These interactions can affect the melting points, solubility, and crystallinity of the compounds. The presence of halogen substituents can also impact the polarity and potential biological activity of the molecules. The molecular electrostatic potential and first hyperpolarizability can be calculated to assess the compound's role in nonlinear optics and its electronic properties .
Scientific Research Applications
Antioxidant and Anti-inflammatory Agent
A study reported the synthesis of a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which exhibited significant antioxidant, analgesic, and anti-inflammatory activities. This suggests potential applications in managing oxidative stress and inflammation-related conditions (Nayak et al., 2014).
Apoptosis Inducer in Cancer Therapy
Another derivative, 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione, was found to inhibit the growth of H322 lung cancer cells by inducing apoptosis. This indicates a potential role in targeted cancer therapy (Lv et al., 2012).
Synthesis and Chemical Characterization
The synthesis and annulation of 4-hydrazinylpyrazolo[1,5-a]pyrazines, compounds structurally related to N-(4-chlorophenethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, have been explored. These reactions have led to the formation of derivatives with fused triazole, tetrazole, or triazine rings, highlighting the compound's versatility for creating a variety of derivatives (Tsizorik et al., 2018).
Hydrogen Bonding in Crystal Structures
Studies on similar compounds, like 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have revealed insights into their crystal structures, showing the significance of hydrogen bonding in forming different molecular conformations and dimensions, which is crucial for understanding their chemical and physical properties (Narayana et al., 2016).
Application in Imaging and Diagnosis
A pyrazolo[1,5-a]pyrimidineacetamide derivative has been developed as a selective radioligand for imaging the translocator protein with positron emission tomography (PET), suggesting potential applications in diagnostic imaging and research into various neurological and inflammatory disorders (Dollé et al., 2008).
Role in Antibacterial and Anticancer Activities
Some derivatives, such as pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives, have been synthesized and shown to have significant anti-acetylcholinesterase, antibacterial, and anticancer activities. This suggests the utility of these compounds in developing new therapeutic agents (Romdhane et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of related crystalline acetamides have shown their potential as good candidates for applications in photonic devices like optical switches and modulators (Castro et al., 2017).
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c23-18-8-6-16(7-9-18)10-11-24-21(28)15-26-12-13-27-20(22(26)29)14-19(25-27)17-4-2-1-3-5-17/h1-9,12-14H,10-11,15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAIMRIRZPECOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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